3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Coordination Chemistry Lanthanide Sensitization Metal–Ligand Binding

3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS 77695-84-2) is an N3-alkylated orotic acid derivative with molecular formula C₉H₁₂N₂O₄ and molecular weight 212.20 g·mol⁻¹. It belongs to the pyrimidine-4-carboxylic acid class and is structurally distinguished by a butyl substituent at the N3 position of the 2,6-dioxo-tetrahydropyrimidine ring.

Molecular Formula C9H12N2O4
Molecular Weight 212.205
CAS No. 77695-84-2
Cat. No. B2569762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
CAS77695-84-2
Molecular FormulaC9H12N2O4
Molecular Weight212.205
Structural Identifiers
SMILESCCCCN1C(=CC(=O)NC1=O)C(=O)O
InChIInChI=1S/C9H12N2O4/c1-2-3-4-11-6(8(13)14)5-7(12)10-9(11)15/h5H,2-4H2,1H3,(H,13,14)(H,10,12,15)
InChIKeyBJIFBNVBGXIYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid (CAS 77695-84-2): Physicochemical Identity and Procurement Specifications


3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS 77695-84-2) is an N3-alkylated orotic acid derivative with molecular formula C₉H₁₂N₂O₄ and molecular weight 212.20 g·mol⁻¹ . It belongs to the pyrimidine-4-carboxylic acid class and is structurally distinguished by a butyl substituent at the N3 position of the 2,6-dioxo-tetrahydropyrimidine ring. The compound is commercially available from multiple suppliers at ≥98% purity, with computed physicochemical parameters including a TPSA of 92.16 Ų, a calculated LogP of 0.0349, four hydrogen bond acceptors, two hydrogen bond donors, and four rotatable bonds . Reference ¹H NMR (DMSO-d₆) and GC-MS spectra have been deposited in the Wiley KnowItAll spectral libraries .

Why N1-Alkylated Orotic Acid Isomers Cannot Substitute for the N3-Butyl Derivative (CAS 77695-84-2)


Orotic acid derivatives bearing an N3-alkyl substituent exhibit fundamentally different metal-coordination behaviour from their N1-alkylated constitutional isomers. In a direct comparative study, 3-methylorotic acid formed stable bidentate complexes with both Ni(II) and Eu(III) ions, whereas 1-methylorotic acid, 1,3-dimethylorotic acid, and orotic acid esters failed to form such complexes under identical conditions . This N3-versus-N1 selectivity arises because only the orotic acid dianion—accessible when the N3 position is substituted—can adopt the requisite bidentate binding mode through the N3 and the carboxylate oxygen. Consequently, a procurement decision that treats N1-butyl or unsubstituted orotic acid as functionally interchangeable with the N3-butyl derivative risks complete loss of metal-binding capability in applications such as coordination chemistry, lanthanide sensitization, or prodrug design.

Quantitative Differentiation Evidence for 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid (CAS 77695-84-2) Versus Closest Analogs


N3-Alkylated Orotic Acids Form Bidentate Metal Complexes; N1- and Ester Analogs Do Not

In a systematic study of orotic acid derivatives, 3-methylorotic acid—the closest N3-alkyl analog to the target 3-butyl compound—formed complexes with Ni(II) and Eu(III) under pH 4.5–6.5 conditions where only the dianionic species is competent for bidentate binding. In contrast, 1-methylorotic acid (the N1 isomer), 1,3-dimethylorotic acid, and the methyl and isopropyl esters of orotic acid did not form any detectable complexes . The target 3-butyl compound shares the same N3-substitution pattern that enables this binding mode, while the constitutional isomer 1-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS 56875-76-4) and the butyl ester (CAS 22754-37-6) are predicted to be inactive based on the same structure–activity rule.

Coordination Chemistry Lanthanide Sensitization Metal–Ligand Binding

N3-Substituted Orotic Acid–Palladium Complexes Exhibit Significant In Vivo Antitumor Activity

Palladium(II) complexes using 3-methylorotic acid as the leaving ligand demonstrated pronounced antitumor activity against Sarcoma 180 in mice. The complex [Pd(Dach)(3-methyl-orot)] achieved a T/C (treated/control survival ratio) of 267%, indicating a substantial survival benefit . In contrast, the analogous platinum complex [Pt(Dach)(3-methyl-orot)] was inactive (did not interact with DNA in vitro and was inactive against Sarcoma 180), highlighting that the metal identity modulates activity even when the N3-orotate ligand is identical. A separate study confirmed that (3-methylorotato)(1,2-diaminocyclohexane)palladium(II) exhibited activity against sarcoma 180 similar to that of cisplatin itself . The 3-butyl analog (target compound) is a logical extension of this scaffold, offering increased lipophilicity via the butyl chain that may further modulate pharmacokinetics.

Medicinal Inorganic Chemistry Antitumor Metallodrugs Sarcoma 180

Increased Lipophilicity of the 3-Butyl Derivative Versus 3-Methylorotic Acid

Computationally derived physicochemical parameters for the 3-butyl target compound include a calculated LogP of 0.0349 and a TPSA of 92.16 Ų (ChemScene datasheet) . By comparison, the 3-methyl analog (3-methylorotic acid, C₆H₆N₂O₄, MW 170.12) lacks the three additional methylene units and is expected to have a lower LogP (estimated near –0.5 to –0.8 based on the orotic acid parent LogP of approximately –0.8 to –0.5). The butyl chain increases calculated LogP by approximately 0.5–0.8 log units while preserving the key N3-substitution pattern and the free carboxylic acid group required for bidentate metal coordination. This lipophilicity gain may translate to improved membrane permeability and bioavailability in cell-based or in vivo applications relative to the methyl analog.

Physicochemical Profiling Lipophilicity Drug Design

Commercial Availability at ≥98% Purity with Full Spectral Characterization

The 3-butyl target compound is stocked by multiple independent suppliers at certified purity levels of ≥98% (ChemScene, Cat. CS-0331072; Leyan, Cat. 1401742) . In contrast, the N1-butyl constitutional isomer (CAS 56875-76-4) and the butyl ester analog (CAS 22754-37-6) are listed by different suppliers with varying purity grades and availability. The target compound benefits from deposited reference spectra—¹H NMR (DMSO-d₆) and GC-MS—in the Wiley KnowItAll libraries, enabling unambiguous identity verification by end users . Availability of authenticated spectral references reduces procurement risk by allowing independent confirmation of regiochemical identity (N3 vs. N1 substitution), which is critical given the functional differences documented in Evidence Items 1 and 2.

Chemical Procurement Quality Assurance Analytical Characterization

Recommended Research and Industrial Use Cases for 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid (CAS 77695-84-2)


Bidentate Ligand for Lanthanide and Transition Metal Coordination Chemistry

The N3-butyl substitution preserves the bidentate binding mode (N3 + carboxylate oxygen) that is unique to N3-alkyl orotic acid dianions, as demonstrated with 3-methylorotic acid forming stable complexes with Ni(II) and Eu(III) while N1-alkyl and ester analogs fail entirely . The butyl chain introduces additional lipophilicity (calculated LogP ≈ 0.035 vs. ~–0.5 for the methyl analog) , which can modulate solubility and phase-transfer properties of the resulting metal complexes. Researchers designing luminescent lanthanide probes, MRI contrast agents, or metal-organic frameworks should select the N3-butyl derivative over N1-butyl or ester analogs to ensure the requisite coordination chemistry.

Leaving Ligand for Palladium(II)-Based Antitumor Complexes

The 3-methylorotic acid scaffold, when used as a leaving ligand in palladium(II) complexes such as [Pd(Dach)(3-methyl-orot)], produced a T/C survival ratio of 267% against Sarcoma 180 in mice—activity comparable to cisplatin . The 3-butyl analog (target compound) extends this pharmacophore with a longer alkyl chain, which may enhance lipophilicity-driven cellular uptake or alter the hydrolysis kinetics of the resulting palladium complex. Researchers pursuing structure–activity relationship studies on metallodrug candidates should procure the 3-butyl derivative as a building block to explore the effect of N3-alkyl chain length on antitumor potency and pharmacokinetics.

Physicochemical Probe for Studying N-Alkyl Effects on Orotic Acid Bioavailability

The 3-butyl derivative offers a distinct lipophilicity profile (calculated LogP ≈ 0.035, TPSA = 92.16 Ų, 4 rotatable bonds) compared to the 3-methyl analog (fewer rotatable bonds, lower LogP) and the butyl ester prodrug (CAS 22754-37-6; LogP ~0.43). The butyl ester prodrug of orotic acid was previously shown to achieve 3.4-fold higher oral bioavailability compared to the methylglucamine salt of orotic acid, demonstrating the value of butyl-chain modification for pharmacokinetic optimization. The 3-butyl target compound, bearing the butyl group at N3 rather than as a carboxyl ester, provides a complementary tool for dissecting whether N-alkylation versus esterification differentially affects absorption and metabolic stability.

Synthetic Intermediate for N3-Functionalized Pyrimidine Libraries

The compound's free carboxylic acid group at C4 and the N3-butyl substituent provide two orthogonal handles for further derivatization. Unlike the butyl ester analog (where the carboxyl is blocked), the free acid allows direct amide coupling, esterification with alternative alcohols, or reduction to the alcohol without requiring deprotection steps. This dual functionality, combined with authenticated reference spectra (¹H NMR, MS) that confirm regiochemical identity, makes the compound a reliable starting material for combinatorial library synthesis targeting N3-substituted pyrimidine-4-carboxylic acid derivatives.

Quote Request

Request a Quote for 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.